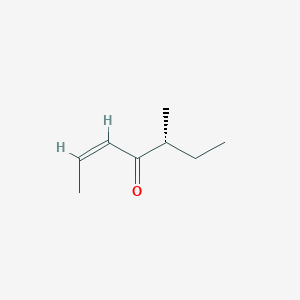

5-Methyl-2-hepten-4-one, (R-2Z)-

Description

Contextualization within Unsaturated Ketone Chemistry

(R-2Z)-5-Methyl-2-hepten-4-one belongs to the class of organic compounds known as α,β-unsaturated ketones, or enones. fiveable.mewikipedia.org This structural motif consists of a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.orgfiveable.me This conjugation, the alternation of single and double bonds, creates a delocalized system of π-electrons across the O=C-C=C framework. fiveable.mefiveable.me

This electronic structure imparts unique reactivity compared to simple ketones or alkenes. fiveable.me Key characteristics of α,β-unsaturated ketones include:

Extended Conjugation : The delocalized π-electrons lead to increased stability and distinctive spectroscopic properties, such as characteristic absorption bands in the UV-Vis spectrum. fiveable.me

Electrophilic Centers : These molecules possess two electrophilic (electron-attracting) sites susceptible to nucleophilic attack: the carbonyl carbon (C-4 in this case) and the β-carbon of the double bond (C-2). fiveable.me

Reaction Pathways : They can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition, also known as conjugate or Michael addition (attack at the β-carbon). pressbooks.pub The type of addition often depends on the nature of the nucleophile. pressbooks.pub For instance, organocuprate reagents tend to favor 1,4-addition. pressbooks.pub

The α,β-unsaturated ketone structure is a common feature in many biologically active natural products and is a valuable building block in organic synthesis. fiveable.me The synthesis of enones is often achieved through reactions like the aldol (B89426) condensation. wikipedia.orgpressbooks.pub

Historical Perspectives on its Isolation and Initial Structural Assignment

The broader compound, 5-methyl-2-hepten-4-one (B146534), was identified as the principal flavor component of hazelnuts (Corylus avellana) in 1989 by a team of researchers. bris.ac.ukwikipedia.org This discovery was significant in food chemistry, as it pinpointed the character-impact compound responsible for the distinct nutty, roasted aroma of hazelnuts. bris.ac.ukchemicalbook.com The common name "filbertone" was given to this molecule, stemming from "filbert," another name for the hazelnut. bris.ac.uk

The initial research focused on the most abundant isomer found in nature, which was determined to be the (E)-isomer. bris.ac.ukwikipedia.org Natural filbertone (B1242023) was found to be a mixture of enantiomers, with a slight excess of the (S)-isomer, though the exact ratio varies depending on the hazelnut's origin. bris.ac.ukcore.ac.uk The isolation and structural elucidation involved separating the volatile compounds from hazelnut oil and using advanced analytical techniques to determine the precise structure and absolute configuration of the enantiomers. wikipedia.org

The synthesis and characterization of all four possible isomers ((2Z,5R), (2Z,5S), (2E,5R), and (2E,5S)) have since been a subject of academic and industrial research. google.com The specific (R-2Z)- isomer is less studied than its (E)-counterparts, but its defined stereochemistry makes it a valuable target for stereoselective synthesis to explore its unique properties. vulcanchem.com

Significance in Natural Product Chemistry and Flavor Science

The family of 5-methyl-2-hepten-4-one isomers is highly significant in flavor science. sigmaaldrich.com The (E)-isomer, filbertone, is recognized for its characteristic hazelnut, nutty, and roasted flavor profile and is used as a flavoring agent in a wide array of food products. chemicalbook.comsigmaaldrich.comnih.gov It is designated as Generally Recognized as Safe (GRAS) for this purpose. wikipedia.orgresearchgate.net

Beyond its use as a flavor ingredient, 5-methyl-2-hepten-4-one has become an important analytical marker. Because it is naturally present in hazelnut oil but not in olive oil, its detection is used to identify the adulteration of more expensive olive oil with cheaper hazelnut oil. wikipedia.orgagriculturejournals.cz The compound is also valuable in the fragrance industry, where it can be used to add complexity to citrus, sandalwood, and gourmand compositions. fraterworks.comperfumerflavorist.com Its natural occurrence is in raw hazelnuts, with the concentration increasing significantly during the roasting process. agriculturejournals.cz

Compound Data

Table 1: Key Identifiers of (R-2Z)-5-Methyl-2-hepten-4-one

| Property | Value | Source |

| CAS Registry Number | 134357-03-2 | vulcanchem.com |

| Molecular Formula | C₈H₁₄O | vulcanchem.com |

| IUPAC Name | (5R,2Z)-5-Methylhept-2-en-4-one | vulcanchem.com |

| Standard InChI | InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1 | vulcanchem.com |

| Standard InChIKey | ARJWAURHQDJJAC-FXXDRWHHSA-N | vulcanchem.com |

Table 2: Physicochemical Properties of 5-Methyl-2-hepten-4-one (Isomer Mixture/General)

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | vulcanchem.comnih.gov |

| Boiling Point | ~170 °C | chemicalbook.comalfa-chemistry.com |

| Density | ~0.845 g/mL at 25 °C | chemicalbook.comalfa-chemistry.com |

| Refractive Index | ~1.444 at 20 °C | chemicalbook.com |

| Appearance | Clear, colorless to yellow liquid | ventos.com |

| Odor Profile | Hazelnut, nutty, roasty, sweet | sigmaaldrich.comventos.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

134357-03-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z,5R)-5-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1 |

InChI Key |

ARJWAURHQDJJAC-FXXDRWHHSA-N |

Isomeric SMILES |

CC[C@@H](C)C(=O)/C=C\C |

Canonical SMILES |

CCC(C)C(=O)C=CC |

Origin of Product |

United States |

Stereochemical Aspects of 5 Methyl 2 Hepten 4 One and Its Isomers

Elucidation of Absolute Configuration: Focus on (R-2Z)-5-Methyl-2-hepten-4-one.vulcanchem.comontosight.ai

The specific stereoisomer (R-2Z)-5-Methyl-2-hepten-4-one is defined by the spatial arrangement of atoms around its chiral center and the geometry of its carbon-carbon double bond. ontosight.ai

Assignment of Chiral Centers and Double Bond Geometry.acs.orgnih.govleffingwell.com

The designation of 5-Methyl-2-hepten-4-one's stereochemistry is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org

Chiral Center (C5): The carbon at the 5th position is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a butenone group. To assign the configuration as (R) or (S), these groups are prioritized based on atomic number. wikipedia.orgchemistrylectures-tutoring.com For the (R) configuration, after orienting the molecule so that the lowest priority group (hydrogen) is pointing away, the sequence from the highest to the lowest priority of the remaining three groups traces a clockwise direction. libretexts.orgyoutube.comyoutube.com

Double Bond Geometry (C2-C3): The double bond between the second and third carbons can exist in either a (Z) or (E) configuration. libretexts.org The (Z) notation (from the German zusammen, meaning together) is assigned when the higher priority substituents on each carbon of the double bond are on the same side. libretexts.org The (E) notation (from the German entgegen, meaning opposite) is used when they are on opposite sides. libretexts.org For (R-2Z)-5-Methyl-2-hepten-4-one, the higher priority groups at C2 and C3 are on the same side of the double bond. ontosight.ai

Stereoisomeric Forms of 5-Methyl-2-hepten-4-one (B146534).acs.orgmdpi.comresearchgate.netnih.govresearchgate.net

Due to having one chiral center and one double bond, 5-Methyl-2-hepten-4-one can exist as four different stereoisomers. frontiersin.orgresearchgate.net These isomers arise from the two possible configurations at the chiral center (R or S) and the two possible geometries of the double bond (E or Z). masterorganicchemistry.com

Table 1: Stereoisomers of 5-Methyl-2-hepten-4-one

| Stereoisomer Name | Chiral Center Configuration | Double Bond Geometry |

|---|---|---|

| (R-2Z)-5-Methyl-2-hepten-4-one | R | Z |

| (S-2Z)-5-Methyl-2-hepten-4-one | S | Z |

| (R-2E)-5-Methyl-2-hepten-4-one | R | E |

The (E)-isomer is commonly known as filbertone (B1242023), a primary aroma compound in hazelnuts. acs.orgnih.gov

Enantiomeric Composition Analysis in Biological Systems

The ratio of enantiomers of 5-Methyl-2-hepten-4-one can vary significantly in nature, providing valuable information about the origin and processing of natural products. nih.gov

Variability of Enantiomeric Excess Across Different Natural Origins.mdpi.comnih.govfrontiersin.org

The enantiomeric composition of 5-Methyl-2-hepten-4-one, particularly the well-studied filbertone, is not static and differs based on several factors. frontiersin.org In hazelnuts (Corylus avellana), the (S)-enantiomer is typically found in higher abundance. nih.govfrontiersin.org However, the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, is known to be variable.

Key findings on enantiomeric variability include:

Geographical Origin: The enantiomeric ratio can differ in hazelnuts from different geographical areas, such as Italy and Georgia. frontiersin.org

Processing: Thermal treatments like roasting can significantly alter the enantiomeric ratio. acs.orgfrontiersin.org Roasting tends to decrease the enantiomeric excess, with a more pronounced increase in the (R)-enantiomer. leffingwell.comfrontiersin.org

Natural Range: In raw hazelnuts, the enantiomeric composition of (+)-(E,S)-filbertone is approximately 80-85%, which decreases to about 71.5-72.5% after roasting. leffingwell.com Naturally occurring filbertone generally shows a low to medium enantiomeric excess of the (S)-enantiomer. frontiersin.orgresearchgate.net

Table 2: Enantiomeric Composition of (E)-5-Methyl-2-hepten-4-one (Filbertone) in Hazelnuts

| Sample Type | Approximate Percentage of (S)-enantiomer | Approximate Percentage of (R)-enantiomer | Reference |

|---|---|---|---|

| Raw Hazelnuts | 80-85% | 15-20% | leffingwell.com |

| Roasted Hazelnuts | 71.5-72.5% | 27.5-28.5% | leffingwell.com |

Methodologies for Enantiomeric Purity Determination in Complex Matrices.nih.govfrontiersin.org

Determining the precise enantiomeric composition of 5-Methyl-2-hepten-4-one within a complex sample, such as hazelnut oil or volatiles, requires sophisticated analytical techniques. nih.govfrontiersin.org

Enantioselective Gas Chromatography (GC): This is the primary method used for separating and quantifying the enantiomers. researchgate.net It utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, causing them to elute from the chromatography column at different times. acs.orgresearchgate.net

Sample Preparation: Techniques like solid-phase microextraction (SPME) are employed to extract and concentrate the volatile compounds, including the isomers of 5-Methyl-2-hepten-4-one, from the sample matrix before GC analysis. nih.govnih.gov

Detection: Mass spectrometry (MS) is often coupled with GC (GC-MS) to identify and confirm the structure of the separated isomers with high accuracy. acs.orgnih.gov By using specific chiral GC columns, such as those with TBDMS-β-CD derivatives, it is possible to achieve high-resolution separation of all four stereoisomers. frontiersin.org

Influence of Stereochemistry on Functional Roles and Chemical Behavior

The stereochemistry of 5-Methyl-2-hepten-4-one has a profound impact on its sensory properties and, consequently, its functional role as a flavor and aroma compound. frontiersin.org Different stereoisomers are known to possess distinct olfactory characteristics. frontiersin.orgresearchgate.net

A full sensory assessment of the four possible stereoisomers revealed unique odor profiles for each: nih.govfrontiersin.orgresearchgate.net

(+)-(5S)-(E)-5-methyl-2-hepten-4-one: Described as having hazelnut, fatty, metallic, and balsamic notes. frontiersin.orgresearchgate.net

(-)-(5R)-(E)-5-methyl-2-hepten-4-one: Characterized by hazelnut and woody odors. frontiersin.orgresearchgate.net

(-)-(5R)-(Z)-5-methyl-2-hepten-4-one: Also presents with hazelnut and woody odors. frontiersin.orgresearchgate.net

(+)-(5S)-(Z)-5-methyl-2-hepten-4-one: Exhibits hazelnut, woody, fatty, and metallic notes. frontiersin.orgresearchgate.net

Furthermore, the odor threshold—the minimum concentration at which a substance can be detected by smell—varies significantly between the isomers. The (S)-(E)-isomer has an odor threshold that is reportedly tenfold lower than its (R)-(E)-enantiomer, making it a much more potent aroma compound. frontiersin.orggoogle.com The higher abundance of the (-)-(R)-(E)-isomer in roasted Italian hazelnuts is linked to a more pleasant and appreciated nutty aroma. frontiersin.org This demonstrates that stereochemistry is a critical factor in the perceived quality and characteristics of food products containing this compound. frontiersin.org

Table 3: List of Compound Names

| Compound Name |

|---|

| (R-2Z)-5-Methyl-2-hepten-4-one |

| 5-Methyl-2-hepten-4-one |

| (E)-5-methyl-2-hepten-4-one |

| Filbertone |

| (S)-5-methyl-2-hepten-4-one |

| (S)-filbertone |

| (R)-filbertone |

| (S-2Z)-5-Methyl-2-hepten-4-one |

| (R-2E)-5-Methyl-2-hepten-4-one |

| (S-2E)-5-Methyl-2-hepten-4-one |

| (+)-(5S)-(E)-5-methyl-2-hepten-4-one |

| (-)-(5R)-(E)-5-methyl-2-hepten-4-one |

| (-)-(5R)-(Z)-5-methyl-2-hepten-4-one |

| (+)-(5S)-(Z)-5-methyl-2-hepten-4-one |

| limonene |

| linalool |

| α-pinene |

| ethyl-2-methylbutyrate |

| γ-Pentalactone |

| γ-Hexalactone |

| γ-Heptalactone |

| γ-octalactone |

| γ-Nonalactone |

| δ-Hexalactone |

| (S)-3-methylpent-2-on |

| (S)-2-Hydroxy-5-methylhept-4-one |

| acetaldehyde (B116499) |

| tetrabutylammonium hydrogen sulphate |

| (S)-(–)-2-Methylbutan-1-ol |

| (S)-(+)-2-Methylbutanal |

| Propinyllithium |

| (4R/4S,5S)-5-Methyl-hept-2-in-4-ol |

| Lithium aluminium hydride |

| (E,4R/4S,5S)-5-Methyl-2-hepten-4-ol |

| Manganese dioxide |

| (+)-glyceraldehyde |

| (+)-isoserine |

| (−)-glyceric acid |

| (−)-3-bromo-2-hydroxy-propanoic acid |

| (−)-lactic acid |

| 1-chloro-2-ethyl-1,3-butadiene |

| (R)-2-Bromobutane |

| (S)-2,3- Dihydroxypropanal |

| 2,3-dihydroxybutanedioic acid |

Natural Occurrence and Biosynthetic Pathways of 5 Methyl 2 Hepten 4 One

Identification and Distribution in Biological Matrices

Primary Sources (e.g., Corylus avellana (hazelnuts/filberts))

5-Methyl-2-hepten-4-one (B146534) is a significant aroma compound primarily identified in hazelnuts, specifically from the species Corylus maxima and Corylus avellana (European hazelnut). mdpi.comthieme-connect.com It is responsible for the characteristic nutty and roasted aroma of hazelnuts. thieme-connect.comontosight.ai The compound exists in different stereoisomeric forms, with the (+)-(5S)-(E)-isomer noted for its hazelnut, fatty, and metallic notes, while the (-)-(5R)-(E)- and (-)-(5R)-(Z)-isomers exhibit hazelnut and woody odors. frontiersin.orgresearchgate.net The (+)-(5S)-(Z)-isomer also presents with hazelnut, woody, fatty, and metallic notes. frontiersin.orgresearchgate.net

The enantiomeric composition of filbertone (B1242023) in hazelnuts can vary depending on the cultivar and geographical origin, making it a useful marker for authentication. frontiersin.orgresearchgate.net For instance, Italian hazelnuts have been found to have a higher proportion of the (R)-enantiomer, which is associated with a more desirable nutty aroma. frontiersin.org In general, naturally occurring filbertone in hazelnuts shows a low-to-medium enantiomeric excess, with a higher amount of the (S)-enantiomer. frontiersin.orgresearchgate.net

The concentration of 5-Methyl-2-hepten-4-one is significantly lower in raw or unroasted hazelnuts compared to roasted ones. acs.orgnih.gov Studies have quantified the compound at approximately 6.4 µg/kg in unroasted hazelnut oil, while roasted hazelnut oil contained a much higher concentration of 315.8 µg/kg. acs.orgnih.gov

Table 1: Distribution of 5-Methyl-2-hepten-4-one in Corylus avellana

| Product | Concentration | Enantiomeric Profile | Reference |

| Unroasted Hazelnut Oil | 6.4 µg/kg | - | acs.orgnih.gov |

| Roasted Hazelnut Oil | 315.8 µg/kg | - | acs.orgnih.gov |

| Raw Hazelnuts | Low levels | Higher (S)-enantiomer excess | frontiersin.org |

| Roasted Hazelnuts | Significantly increased levels | Increase in both (R) and (S)-enantiomers, with a more pronounced increase in the (R)-enantiomer in some cultivars | frontiersin.org |

Detection in Other Natural Products or Organisms

Besides hazelnuts, 5-Methyl-2-hepten-4-one has been reported in other natural sources. It has been identified in hops, contributing to the flavor profile of beer. chemicalbull.com The compound has also been detected in some fruits, where it adds to their characteristic taste. chemicalbull.com Additionally, it has been found in fresh carrots (Daucus carota ssp. sativus). researchgate.net

Proposed Biosynthetic Precursors and Pathways

The formation of 5-Methyl-2-hepten-4-one is not fully elucidated, but research points towards it being a product of both enzymatic and heat-induced processes.

Enzymatic Transformations Leading to the Formation of 5-Methyl-2-hepten-4-one

The biosynthesis of many volatile compounds in plants is often stereo-guided, suggesting that enzymatic processes play a role in the formation of 5-Methyl-2-hepten-4-one. nih.gov While the specific enzymatic pathways are still under investigation, the presence of an enantiomeric excess in natural filbertone supports the involvement of enzymes in its production. frontiersin.org

Role of Heat Treatment and Processing in Formation in Food Systems

Heat treatment is a critical factor in the formation of 5-Methyl-2-hepten-4-one in food systems. The significant increase in its concentration during the roasting of hazelnuts strongly indicates that it is largely formed from precursors present in the raw nuts. acs.orgnih.gov Roasting triggers thermal reactions, such as the Maillard reaction and lipid oxidation, which generate a wide range of volatile compounds, including ketones like 5-Methyl-2-hepten-4-one. frontiersin.orgresearchgate.net

Studies have demonstrated that pan-frying raw hazelnuts for 9 to 15 minutes or boiling crushed hazelnuts for one hour can increase the amount of 5-Methyl-2-hepten-4-one by factors of 600 and 800, respectively. acs.orgnih.gov This substantial increase corroborates that the majority of this key flavor compound is generated from currently unknown precursors during heat processing. acs.orgnih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a well-known pathway for the formation of flavor compounds in heated foods and is likely involved in the generation of 5-Methyl-2-hepten-4-one. researchgate.netrsc.org The oxidation of unsaturated fatty acids is another important pathway that can lead to the formation of aldehydes, alcohols, and ketones during thermal processing. nih.gov

Ecological Context of Natural Production

The natural production of 5-Methyl-2-hepten-4-one in plants likely serves an ecological purpose. In some insects, structurally related compounds function as pheromones. For example, 6-methyl-2-hepten-4-one (B1254723) has been identified as a male-specific compound in the sugarcane weevil Sphenophorus levis and is a component of the aggregation pheromone of Rhynchophorus palmarum. oup.com While the specific ecological role of 5-Methyl-2-hepten-4-one in Corylus avellana is not explicitly detailed in the searched literature, the production of volatile compounds in plants often relates to defense against herbivores, attraction of pollinators, or as signaling molecules.

Advanced Analytical Characterization Techniques for 5 Methyl 2 Hepten 4 One

Chromatographic Separations for Isomer and Enantiomer Differentiation

Chromatographic techniques are indispensable for separating the different forms of 5-Methyl-2-hepten-4-one (B146534) from complex mixtures and from each other.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 5-Methyl-2-hepten-4-one. thermofisher.comnih.gov The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. thermofisher.com The time it takes for a compound to travel through the column, known as the retention time, is a key characteristic used for its identification.

When coupled with a mass spectrometer (MS), the technique becomes GC-MS, a powerful tool for both separation and identification. thermofisher.comnih.govmdpi.com As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's mass-to-charge ratios, allows for highly confident identification. thermofisher.com For instance, the (E)-isomer of 5-Methyl-2-hepten-4-one, also known as filbertone (B1242023), has been extensively studied using GC-MS. nist.govnist.gov The analysis of volatile organic compounds (VOCs) in various matrices, from food to environmental samples, often relies on GC-MS. nih.govsemanticscholar.org

Different GC-MS operational modes can be employed. Full scan mode provides a complete mass spectrum, useful for identifying unknown compounds. thermofisher.com Selected ion monitoring (SIM) mode, on the other hand, focuses on specific ion masses characteristic of the target analyte, offering higher sensitivity for quantification. thermofisher.com For even greater selectivity, especially in complex matrices, triple quadrupole GC-MS/MS systems operating in selected reaction monitoring (SRM) mode can be utilized. thermofisher.com

Table 1: GC-MS Parameters for Volatile Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Separates individual compounds based on polarity and boiling point. |

| Oven Temperature Program | Ramped (e.g., 50 °C to 280 °C at 3 °C/min) | Controls the elution of compounds from the column. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules for mass analysis. |

| Mass Analyzer | Quadrupole, Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects the separated ions. |

Chiral Stationary Phases in GC for Enantioseparation (e.g., Cyclodextrin (B1172386) Derivatives)

Differentiating between enantiomers, which are non-superimposable mirror images of a chiral molecule, requires a chiral environment. In gas chromatography, this is achieved by using chiral stationary phases (CSPs). tum.demdpi.com Cyclodextrin derivatives are among the most effective and widely used CSPs for the enantioseparation of volatile compounds. tum.demdpi.commpg.de

Cyclodextrins are cyclic oligosaccharides with a cage-like structure, providing a chiral cavity into which analyte molecules can fit. mdpi.com The differential interaction between the enantiomers of the analyte and the chiral cyclodextrin selector leads to their separation. tum.de The hydroxyl groups on the exterior of the cyclodextrin can be derivatized to enhance enantioselectivity for various classes of compounds. mpg.denih.gov For example, derivatized cyclodextrins have been successfully used to separate a wide range of chiral compounds, including alcohols, ketones, and esters. tum.dempg.de

The separation of the enantiomers of 5-Methyl-2-hepten-4-one can be achieved using GC with a column coated with a cyclodextrin-based CSP. The choice of the specific cyclodextrin derivative and the GC conditions are critical for achieving optimal separation.

Table 2: Common Cyclodextrin Derivatives for Chiral GC

| Cyclodextrin Derivative | Abbreviation | Typical Applications |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | TM-β-CD | General purpose for a wide range of chiral compounds. |

| Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin | DMP-β-CD | Effective for separating various enantiomers. |

| 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | Di-Me-TBDMS-β-CD | Used for the separation of menthol (B31143) isomers. mdpi.com |

| Perpentylated β-cyclodextrin | Separation of chiral hydroxy compounds, olefins, and alkyl halides. mpg.de |

Quantitative Analysis Using Stable Isotope Dilution Assays

For accurate quantification of 5-Methyl-2-hepten-4-one, especially at low concentrations, stable isotope dilution analysis (SIDA) is the gold standard method. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as deuterium-labeled 5-Methyl-2-hepten-4-one ((²H)₂-5-methyl-(E)-2-hepten-4-one), to the sample as an internal standard. nih.gov

The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation and analysis, correcting for any losses that may occur. nih.gov The quantification is based on the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. nih.gov This approach significantly improves the accuracy and precision of the quantitative results by minimizing matrix effects, which are common in complex samples. nih.gov A SIDA has been successfully developed and applied for the quantification of 5-methyl-(E)-2-hepten-4-one in hazelnut oils and hazelnuts. nih.gov

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of 5-Methyl-2-hepten-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. digitaloceanspaces.comlibretexts.org It is based on the interaction of atomic nuclei with an external magnetic field. libretexts.org ¹H and ¹³C NMR are particularly valuable for determining the connectivity of atoms and the stereochemistry of a molecule. digitaloceanspaces.com

Key NMR parameters used for structural analysis include:

Chemical Shift: The position of a signal in the NMR spectrum, which provides information about the electronic environment of the nucleus. digitaloceanspaces.com

Spin-Spin Coupling: The splitting of NMR signals due to the interaction of neighboring nuclei, which reveals information about the connectivity of atoms. libretexts.org

Nuclear Overhauser Effect (NOE): The transfer of nuclear spin polarization from one nucleus to another through space, which helps to determine the spatial proximity of atoms and thus the stereochemistry.

By analyzing these parameters, NMR spectroscopy can be used to confirm the (R) configuration at the chiral center and the (Z) configuration of the double bond in 5-Methyl-2-hepten-4-one, (R-2Z)-.

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in the identification and characterization of a compound.

The exact mass of 5-Methyl-2-hepten-4-one (C₈H₁₄O) can be calculated and compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and measured mass provides strong evidence for the correct molecular formula. The molecular weight of 5-Methyl-2-hepten-4-one is approximately 126.20 g/mol , and its exact mass is 126.104465066 Da. nih.gov

Development of Targeted Profiling and Pattern Recognition Approaches in Complex Food Matrices

The analysis of trace-level volatile compounds such as 5-Methyl-2-hepten-4-one within intricate food systems requires highly sensitive and selective analytical methodologies. The food matrix itself, composed of fats, proteins, carbohydrates, and other components, can interfere with the isolation and detection of target analytes. To address this, targeted profiling combined with pattern recognition has emerged as a powerful strategy. nih.govmdpi.com This approach focuses on pre-selected compounds known to be significant, such as key aroma molecules, and uses advanced statistical tools to interpret the complex data generated. nih.govpsu.edu

Targeted Profiling Techniques

Targeted profiling of 5-Methyl-2-hepten-4-one, particularly its various stereoisomers, in food often employs a combination of sophisticated extraction and chromatographic techniques. Headspace solid-phase microextraction (HS-SPME) is a widely adopted method for isolating volatiles from a food sample. mdpi.comnih.gov This technique is valued for its speed, simplicity, and because it analyzes the vapor phase in equilibrium with the food matrix, which closely relates to the aroma perceived by consumers. mdpi.com

Following extraction, the separation and identification are typically performed using gas chromatography-mass spectrometry (GC-MS). nih.gov For a chiral compound like 5-Methyl-2-hepten-4-one, standard GC columns are insufficient to separate its enantiomers. Therefore, enantioselective gas chromatography (Es-GC) is essential. nih.gov This involves the use of special capillary columns coated with chiral selectors, most commonly modified cyclodextrins. depositolegale.it The selection of the appropriate chiral selector is critical for achieving the necessary resolution between enantiomers. core.ac.ukfrontiersin.org For instance, research on hazelnut volatiles has shown that asymmetrically substituted cyclodextrin derivatives can effectively separate the geometric isomers ((E) and (Z)) and the enantiomers ((R) and (S)) of 5-methyl-2-hepten-4-one. nih.govfrontiersin.org

Detailed research findings have established optimized conditions for these analyses. For example, a specific oven temperature program is crucial to ensure enantio-separation. frontiersin.org A slow temperature ramp, such as 2°C per minute, is often used to achieve high resolution for the isomers of 5-methyl-2-hepten-4-one. core.ac.ukfrontiersin.org

Interactive Table: Es-GC Column Performance for Filbertone Isomer Separation

This table shows the resolution values achieved for filbertone ((E)-5-methyl-2-hepten-4-one) enantiomers using different chiral selector columns, demonstrating the importance of column selection for targeted profiling.

| Chiral Selector (Stationary Phase) | Achieved Resolution (Rs) for Filbertone Enantiomers | Reference |

| MeMe-TBDMS-β-CD | 9.00 | frontiersin.org |

| AcAc-TBDMS-β-CD | 7.65 | frontiersin.org |

| MeAc-TBDMS-β-CD | 14.34 | nih.govfrontiersin.org |

Pattern Recognition Approaches

Once the targeted volatile profiles are generated, pattern recognition techniques are applied to classify samples or identify markers related to specific characteristics like geographical origin or processing methods. psu.edubohrium.com These chemometric tools can analyze the large datasets from GC-MS analysis and reveal underlying patterns that are not apparent from simple inspection of the data. bohrium.com

Commonly used supervised pattern recognition techniques include Linear Discriminant Analysis (LDA), Soft Independent Modeling of Class Analogies (SIMCA), and Support Vector Machines (SVM). psu.edu Unsupervised methods like Principal Component Analysis (PCA) are also used for exploratory data analysis to visualize the clustering of samples based on their volatile profiles. bohrium.com

In the context of 5-Methyl-2-hepten-4-one, these techniques have been successfully applied to food authentication. For example, the enantiomeric composition of (E)-5-methyl-2-hepten-4-one (filbertone) has been shown to be a discriminant marker for the origin of hazelnuts. nih.govfrontiersin.org Studies have found that the relative amounts of the (R)- and (S)-enantiomers can vary depending on the cultivar and geographical area of cultivation. frontiersin.orgresearchgate.net This chiral signature provides a powerful tool for verifying the authenticity of high-quality food products. nih.gov The combination of HS-SPME with Es-GC-MS and multivariate statistical analysis allows for the reliable differentiation of, for instance, Italian from Georgian hazelnuts based on the enantiomeric distribution of filbertone and other chiral compounds. frontiersin.org

Interactive Table: Research Findings on Filbertone Enantiomeric Distribution in Hazelnuts

This table summarizes key findings from a study on the enantiomeric distribution of (E)-5-methyl-2-hepten-4-one in hazelnuts from different origins, illustrating the application of targeted profiling for authentication.

| Research Finding | Cultivar/Origin | Analytical Approach | Significance | Reference |

| Excess of (S)-enantiomer found in both raw and roasted samples. | Tonda Gentile Romana (Italy), Tonda Gentile Trilobata (Italy), Anakliuri (Georgia) | HS-SPME-Es-GC-MS | Confirms general trend in natural filbertone occurrence. | frontiersin.orgresearchgate.net |

| Enantiomeric composition of filbertone is a discriminant for origin authentication. | Italian vs. Georgian | HS-SPME-Es-GC-MS with PCA/LDA | Demonstrates the power of chiral recognition in traceability. | frontiersin.org |

| Higher amount of the (R)-enantiomer in Italian hazelnuts. | Italian vs. Others | HS-SPME-Es-GC-MS | Correlates chemical profile with appreciated nutty aroma. | frontiersin.org |

The integration of these advanced analytical and data analysis strategies provides a robust framework for the detailed characterization of 5-Methyl-2-hepten-4-one in complex food matrices, supporting quality control, authenticity verification, and a deeper understanding of flavor chemistry. nih.govnih.gov

Biological and Ecological Roles of 5 Methyl 2 Hepten 4 One Non Human Perspectives

Contribution to Flavor and Aroma Profiles in Food Systems

5-Methyl-2-hepten-4-one (B146534) is a key volatile compound that defines the sensory experience of certain foods, most notably hazelnuts. Its presence and stereochemistry are crucial in determining the final flavor and aroma profile.

5-Methyl-2-hepten-4-one, commonly known as filbertone (B1242023), is widely recognized as the principal flavor compound responsible for the characteristic nutty and roasted aroma of hazelnuts (Corylus avellana L.). wikipedia.orgbris.ac.ukchemicalbook.com It is considered an "impact compound," meaning it is a single compound that provides a dominant and recognizable aroma note to a food. chemicalbook.comnih.gov The compound has been identified in both raw and roasted hazelnuts and is a key marker for the authentic hazelnut flavor. chemicalbook.comsigmaaldrich.comodowell.com

The aroma of 5-Methyl-2-hepten-4-one is highly dependent on its stereochemistry. The molecule has a chiral center at the 5-position and a double bond at the 2-position, which can exist in either the (E) or (Z) configuration. This results in four possible stereoisomers, each with distinct olfactory properties. researchgate.netnih.gov

A comprehensive olfactory comparison of the four stereoisomers revealed the following distinctions researchgate.netnih.govfrontiersin.org:

(+)-(5S)-(E)-5-Methyl-2-hepten-4-one: Possesses hazelnut, fatty, metallic, and balsamic notes.

(-)-(5R)-(E)-5-Methyl-2-hepten-4-one: Exhibits hazelnut and woody odors, with some descriptions also including notes of butter and chocolate. bris.ac.ukfrontiersin.org

(-)-(5R)-(Z)-5-Methyl-2-hepten-4-one: Characterized by hazelnut and woody odors.

(+)-(5S)-(Z)-5-Methyl-2-hepten-4-one: Presents with hazelnut, woody, fatty, and metallic notes.

Research into synthetic analogues of 5-Methyl-2-hepten-4-one has demonstrated that even minor structural modifications can drastically alter its smell. For instance, simple (poly)methylation of the molecule was found to eliminate the characteristic hazelnut aroma, shifting the odor profile to scents described as eucalyptus, menthol (B31143), camphor, and sweet. researchgate.netmdpi.com This highlights the high degree of specificity in the interaction between the molecular structure of these compounds and olfactory receptors.

| Stereoisomer | Reported Odor Characteristics | Reference |

|---|---|---|

| (+)-(5S)-(E) | Hazelnut, fatty, metallic, balsamic | researchgate.netnih.govfrontiersin.org |

| (-)-(5R)-(E) | Hazelnut, woody, butter, chocolate | bris.ac.ukresearchgate.netnih.govfrontiersin.org |

| (-)-(5R)-(Z) | Hazelnut, woody | researchgate.netnih.govfrontiersin.org |

| (+)-(5S)-(Z) | Hazelnut, woody, fatty, metallic | researchgate.netnih.govfrontiersin.org |

The potency of the different stereoisomers of 5-Methyl-2-hepten-4-one varies, as reflected in their odor thresholds. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Studies have shown that the (S)-(E)-enantiomer of filbertone has an odor threshold that is tenfold lower than its (R)-(E)-counterpart. nih.govfrontiersin.org This indicates that the (S)-form is significantly more potent and can be detected at much lower concentrations. Furthermore, the odor threshold of (S)-(E)-filbertone is also threefold lower than that of the (+)-(S)-(Z)-5-methyl-2-hepten-4-one isomer. nih.gov These differences in sensory thresholds underscore the importance of chirality in the perception of this key flavor compound.

| Isomer | Relative Odor Threshold Comparison | Reference |

|---|---|---|

| (S)-(E)-filbertone vs. (R)-(E)-filbertone | 10-fold lower for (S)-(E) isomer | nih.govfrontiersin.org |

| (S)-(E)-filbertone vs. (+)-(S)-(Z)-5-methyl-2-hepten-4-one | 3-fold lower for (S)-(E) isomer | nih.gov |

Potential as a Semiochemical or Pheromone Component in Non-Human Organisms

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Pheromones are a class of semiochemicals that act between individuals of the same species. While 5-Methyl-2-hepten-4-one is well-established as a flavor compound, its role in chemical communication among non-human organisms is less understood.

Based on the available scientific literature, there is currently no specific information documenting the role of 5-Methyl-2-hepten-4-one or its isomers as a semiochemical or pheromone component in the chemical ecology of insects.

There is a lack of specific research on the involvement of 5-Methyl-2-hepten-4-one in interspecies chemical communication and any resulting behavioral responses in non-human organisms.

Role in Microbial Interactions or Secondary Metabolite Production in Fungi or Plants

While the direct production of 5-Methyl-2-hepten-4-one by microorganisms such as fungi as a secondary metabolite is not substantially documented in scientific literature, its role as a key secondary metabolite in plants is well-established, particularly in hazelnut (Corylus avellana) trees. nih.govmdpi.com Fungal presence on plants like hazelnuts may indirectly influence the plant's metabolic pathways and the profile of volatile organic compounds, but the compound itself is recognized as a natural botanical product. sigmaaldrich.comfmach.it

The primary role of 5-Methyl-2-hepten-4-one in plants, specifically in the kernels of Corylus avellana, is as a crucial aroma compound, where it is more commonly known by the trivial name "filbertone". wikipedia.orgresearchgate.net It is a significant contributor to the characteristic nutty and fruity aroma of hazelnuts. fmach.it The biosynthesis of this secondary metabolite is subject to both genetic factors, such as the specific cultivar, and environmental pressures, including the geographical region of cultivation. mdpi.com

Research has demonstrated that 5-Methyl-2-hepten-4-one exists as different stereoisomers, and their relative abundance has a considerable impact on the final aroma profile of the hazelnuts. The natural product in raw hazelnuts is a mixture of enantiomers, with studies indicating a general excess of the (S)-enantiomer. mdpi.com The enantiomeric composition is a key marker that can be used for authenticating the geographical origin of the nuts. mdpi.com For instance, research has shown that hazelnuts harvested in Italy have a higher amount of the (R)-enantiomer compared to those from other regions, which is associated with a more pleasant and appreciated nutty and woody aroma. mdpi.com

The table below summarizes research findings on the enantiomeric composition of (E)-5-methyl-2-hepten-4-one in various hazelnut samples, highlighting the influence of cultivar, origin, and processing.

Enantiomeric Composition of (E)-5-Methyl-2-hepten-4-one in Corylus avellana

| Cultivar/Origin | Condition | Predominant Enantiomer | Enantiomeric Ratio/Composition | Research Finding |

| General | Raw Hazelnuts | (S)-enantiomer | 80-85% (S) to 15-20% (R) | Naturally occurring filbertone has a higher amount of the (S)-enantiomer. mdpi.com |

| General | Roasted Hazelnuts | (S)-enantiomer | 71.5-72.5% (S) to 27.5-28.5% (R) | Roasting decreases the enantiomeric excess of the (S)-form. mdpi.com |

| Italian (Tonda Gentile Romana, Tonda Gentile Trilobata) | Raw | (S)-enantiomer | High enantiomeric excess (83-95% (S)) | Italian cultivars show a high excess of the (S)-enantiomer in their raw state. mdpi.com |

| Italian (Tonda Gentile Romana, Tonda Gentile Trilobata) | Roasted | (S)-enantiomer | Lower enantiomeric excess | Roasting leads to a marked increase in the (R)-enantiomer in Italian samples. mdpi.com |

| Georgian (Anakliuri) | Raw & Roasted | (S)-enantiomer | Higher enantiomeric excess than Italian roasted | Georgian samples show a different enantiomeric shift upon roasting compared to Italian samples. mdpi.com |

Computational and Theoretical Studies on 5 Methyl 2 Hepten 4 One

Molecular Modeling and Conformational Analysis of Stereoisomers

Molecular modeling is a fundamental tool for understanding the structure and behavior of molecules like 5-Methyl-2-hepten-4-one (B146534). This compound has two stereogenic elements: a chiral center at carbon 5 and a double bond between carbons 2 and 3 that can exist in either E (trans) or Z (cis) geometry. This gives rise to four distinct stereoisomers, each with potentially different physical, chemical, and biological properties. google.com The (R-2Z)- isomer is one of these four possibilities.

Computational methods, ranging from rapid molecular mechanics to more accurate quantum chemical calculations, are employed to:

Generate Potential Conformations: Systematically rotating single bonds to explore the potential energy surface of the molecule.

Calculate Energies: Determining the relative stability of each conformer. The lowest energy conformers are the most likely to be populated at a given temperature.

Analyze Geometric Parameters: Examining bond lengths, bond angles, and dihedral angles for each stable conformer.

This analysis is crucial because the sensory properties (odor and taste) of the different filbertone (B1242023) isomers are known to vary significantly. For instance, the odor threshold of the (2E,5S)-isomer is reported to be about ten times lower than that of the (2E,5R)-isomer, highlighting the profound impact of stereochemistry on biological activity. google.com Molecular modeling can help rationalize these differences by revealing how the shape of each isomer interacts with olfactory receptors.

| Isomer Name | Chiral Center Configuration | Double Bond Geometry |

|---|---|---|

| (R-2Z)-5-Methyl-2-hepten-4-one | R | Z (cis) |

| (S-2Z)-5-Methyl-2-hepten-4-one | S | Z (cis) |

| (R-2E)-5-Methyl-2-hepten-4-one | R | E (trans) |

| (S-2E)-5-Methyl-2-hepten-4-one | S | E (trans) |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nrel.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic properties. For a molecule like (R-2Z)-5-Methyl-2-hepten-4-one, DFT calculations can yield a wealth of information.

DFT studies on related organic ketones and enones have been used to investigate ground-state geometries, tautomeric stability, and electronic properties. researchgate.net The calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP) that provide a balance of computational cost and accuracy for the system of interest. nrel.gov

Key properties that can be determined for (R-2Z)-5-Methyl-2-hepten-4-one using DFT include:

Optimized Geometry: The most stable three-dimensional structure with precise bond lengths and angles. researchgate.net

Thermodynamic Data: Enthalpies, Gibbs free energies, and entropies, which are crucial for understanding the stability of the molecule and the thermodynamics of reactions it may undergo. nrel.gov

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Electron Distribution: Calculation of electrostatic potential maps and atomic charges (e.g., Mulliken charges) reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental to predicting its reactivity. nrel.gov

| Calculated Property | Type of Information Provided | Relevance |

|---|---|---|

| Optimized 3D Geometry | Precise bond lengths, bond angles, dihedral angles | Provides the most stable structure for further calculations |

| Gibbs Free Energy (G) | Overall stability of the molecule | Predicts spontaneity of reactions |

| HOMO/LUMO Energies | Energy of frontier molecular orbitals | Indicates sites of electrophilic and nucleophilic attack |

| Electrostatic Potential Map | Visualization of charge distribution on the molecular surface | Identifies reactive sites |

| Vibrational Frequencies | Frequencies of molecular vibrations | Predicts IR and Raman spectra |

Prediction of Spectroscopic Properties and Chiroptical Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. By calculating vibrational frequencies, one can predict the infrared (IR) spectrum of (R-2Z)-5-Methyl-2-hepten-4-one. nrel.gov Similarly, calculations of nuclear magnetic shielding tensors can predict the Nuclear Magnetic Resonance (NMR) spectrum (¹H and ¹³C chemical shifts).

For a chiral molecule, the prediction of chiroptical properties is especially valuable. These properties arise from the differential interaction of the molecule with left- and right-circularly polarized light. Computational methods can predict:

Optical Rotation (OR): The angle by which the plane of polarized light is rotated when passing through a sample.

Electronic Circular Dichroism (ECD): The difference in absorption of left- and right-circularly polarized light as a function of wavelength.

The ability to accurately predict these values is a cornerstone of modern stereochemical assignment. By comparing the computationally predicted OR and ECD spectra for the (R) and (S) enantiomers with the experimentally measured spectra of a sample, the absolute configuration can be determined unambiguously.

| Spectroscopic Method | Predicted Property | Application |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., C=O, C=C) |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | Determination of the carbon-hydrogen framework |

| Optical Rotation (OR) | Specific rotation angle [α]D | Confirmation of absolute configuration (R vs. S) |

| Electronic Circular Dichroism (ECD) | ECD spectrum (Δε vs. wavelength) | Confirmation of absolute configuration and electronic transitions |

Theoretical Studies on Reaction Mechanisms in Synthesis or Biosynthesis

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. Theoretical studies can elucidate reaction mechanisms by identifying intermediates and, most importantly, the high-energy transition states that connect them.

The synthesis of 5-methyl-2-hepten-4-one often involves reactions like the acid-catalyzed aldol (B89426) condensation. google.com A theoretical study of such a mechanism for the (R-2Z)-isomer would involve:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products.

Locating Transition States: Identifying the highest energy point along the lowest energy reaction path. The structure of the transition state provides critical information about how bonds are formed and broken.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing activation energies for different possible pathways, the most favorable mechanism can be identified.

Investigating Stereoselectivity: For reactions involving chiral centers, computational models can help explain why one stereoisomer is formed preferentially over another by comparing the energies of the diastereomeric transition states leading to each product.

For example, DFT calculations could be used to model the aldol condensation between 3-methylpentan-2-one and acetaldehyde (B116499) to understand the factors controlling the formation of the (E) versus the (Z) double bond. google.com Such studies can predict how changes in catalysts, solvents, or temperature might influence the reaction's outcome, guiding the development of more efficient and selective synthetic routes.

| Reaction Step | Computational Analysis | Information Gained |

|---|---|---|

| Reactants | Geometry optimization and energy calculation | Baseline energy of the system |

| Intermediate(s) | Geometry optimization and energy calculation | Stability and structure of transient species |

| Transition State(s) | Transition state search and frequency analysis | Structure of the activated complex; confirmation of the pathway |

| Products | Geometry optimization and energy calculation | Overall reaction energy (exothermic/endothermic) |

Research Gaps and Future Directions

Elucidating Undiscovered Biosynthetic Precursors and Detailed Enzymatic Pathways

A significant unknown in the study of 5-Methyl-2-hepten-4-one (B146534) is its complete biosynthetic pathway in nature. It is understood that the compound's presence in food items like hazelnuts is a result of thermal processing, suggesting it is formed from precursor molecules. nih.gov Research indicates that lipid degradation is a primary source of many flavor volatiles, and it is hypothesized that 5-Methyl-2-hepten-4-one arises from such pathways. nih.govuq.edu.au For instance, the related compound 6-methyl-5-hepten-2-one (B42903) is known to be an oxidation product of isoprenoids. wur.nl

However, the specific precursor molecules within organisms that lead to the formation of (R-2Z)-5-Methyl-2-hepten-4-one remain unidentified. Furthermore, the enzymatic machinery responsible for catalyzing the transformation of these precursors into the final ketone structure is yet to be characterized. Future research should focus on identifying these precursors, possibly through isotopic labeling studies, and subsequently isolating and characterizing the enzymes involved. This knowledge would not only provide a deeper understanding of its natural occurrence but could also pave the way for biotechnological production methods.

Developing Highly Efficient and Enantiospecific Synthetic Routes for All Stereoisomers

While several synthetic methods for 5-Methyl-2-hepten-4-one exist, there is a need for more efficient and highly enantiospecific routes to produce all possible stereoisomers, including (R-2Z)-5-Methyl-2-hepten-4-one. Existing chemoenzymatic and aldol (B89426) condensation strategies often favor the synthesis of the (S)-enantiomer due to its prevalence in natural products like hazelnuts. mdpi.comresearchgate.net Although methods for synthesizing all four stereoisomers and separating them via chromatography have been reported, these are often not ideal for large-scale production of a single, pure stereoisomer. frontiersin.org

Future synthetic chemistry research should aim to develop novel catalytic systems, potentially utilizing chiral catalysts or biocatalysts, that can selectively produce each of the four stereoisomers with high enantiomeric and diastereomeric purity. This would enable a more thorough investigation of the specific biological and sensory properties of each isomer, including the less-studied (R-2Z)- form. A reported synthesis of the (R)-enantiomer provides a starting point, but more robust and scalable methods are required. researchgate.net

Advancements in Non-Destructive and In Situ Analytical Techniques for Trace Analysis

The detection and quantification of volatile organic compounds (VOCs) like (R-2Z)-5-Methyl-2-hepten-4-one at trace levels in complex matrices such as food and biological samples present a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is a standard technique, there is a growing need for non-destructive and in-situ methods that allow for real-time analysis without extensive sample preparation.

Promising technologies for this purpose include Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). sift-ms.comwikipedia.orgacs.orgwikipedia.org These techniques offer high sensitivity and the ability to monitor volatile release in real-time, making them ideal for studying the formation of flavor compounds during food processing or for detecting trace amounts of semiochemicals in ecological studies. nih.govmdpi.comives-technicalreviews.eubohrium.commdpi.com Future research should focus on optimizing these methods for the specific detection of all stereoisomers of 5-Methyl-2-hepten-4-one and developing portable instrumentation for field-based analysis.

Comprehensive Investigations into Non-Human Biological Mechanisms and Ecological Significance

The biological role of 5-Methyl-2-hepten-4-one and its isomers extends beyond being a flavor component. There is growing evidence that unsaturated ketones play a crucial role as semiochemicals in the insect world, particularly within the order Coleoptera (beetles). purdue.eduuni-bayreuth.de Related compounds, such as 6-methyl-5-hepten-2-one, have been identified as components of defensive secretions and as foraging cues for parasitoids. wur.nlslu.seannualreviews.orgnih.gov This suggests that (R-2Z)-5-Methyl-2-hepten-4-one could have significant, yet undiscovered, ecological functions.

Future research should investigate the potential pheromonal or allomonal activity of (R-2Z)-5-Methyl-2-hepten-4-one in a wide range of insect species. This would involve electrophysiological studies to test antennal responses and behavioral assays to determine its effect on insect behavior. A study on the Mediterranean fruit fly (Ceratitis capitata) identified 6-methyl-5-hepten-2-one in male pheromone emissions, highlighting the potential for related compounds to be involved in chemical communication. iaea.org Understanding these ecological roles could lead to the development of novel and environmentally friendly pest management strategies.

Exploration of Novel Derivatives with Tailored Biological or Ecological Functions

The chemical structure of 5-Methyl-2-hepten-4-one provides a scaffold for the synthesis of novel derivatives with potentially enhanced or altered biological or ecological functions. Studies have already shown that the synthesis of achiral analogues of 5-methyl-2-hepten-4-one can lead to significant changes in their sensory properties. mdpi.comresearchgate.net This demonstrates that even minor modifications to the molecule can have a profound impact on its interaction with biological receptors.

Future research should systematically explore the structure-activity relationships of 5-Methyl-2-hepten-4-one derivatives. researchgate.netsemanticscholar.org This would involve the synthesis of a library of related compounds with variations in the alkyl chain, the position and geometry of the double bond, and the stereochemistry of the chiral center. These derivatives could then be screened for a range of activities, including their sensory profiles, their effects on insect behavior, and their potential as modulators of biological pathways. For instance, filbertone (B1242023) has been shown to regulate thermogenesis and lipid metabolism in mice, opening up avenues for exploring the therapeutic potential of its derivatives. dartmouth.edu

Q & A

How can the stereochemical configuration of (R-2Z)-5-Methyl-2-hepten-4-one be determined using crystallographic methods?

Answer:

The stereochemical configuration of (R-2Z)-5-Methyl-2-hepten-4-one can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite. SHELXL is particularly effective for refining small-molecule structures, even with high-resolution or twinned data . Key steps include:

- Growing high-quality crystals suitable for diffraction.

- Collecting intensity data and applying corrections for absorption and radiation damage.

- Using SHELXD for structure solution and SHELXL for refinement, leveraging its robust handling of chiral centers and double-bond geometry (e.g., Z/E isomerism).

Note: Challenges may arise from disordered solvent molecules or weak diffraction; iterative refinement and validation tools (e.g., R-factor analysis) are critical .

What spectroscopic techniques are most effective for characterizing enantiomeric purity in (R-2Z)-5-Methyl-2-hepten-4-one?

Answer:

Chiral gas chromatography-mass spectrometry (GC-MS) paired with polarimetric detection is the gold standard for enantiomeric purity analysis. For example:

- Chiral GC columns (e.g., cyclodextrin-based phases) separate (R)- and (S)-filbertone enantiomers .

- Mass spectrometry confirms molecular identity, while optical rotation measurements quantify enantiomeric excess (ee).

Advanced Tip: Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents around the chiral center .

How do environmental factors influence the enantiomeric ratio of filbertone in natural sources?

Answer:

Environmental stressors (e.g., soil composition, climate) significantly impact biosynthetic pathways. For hazelnuts (Corylus avellana L.):

- Italian cultivars exhibit higher (R)-enantiomer abundance due to terroir-specific conditions, enhancing nutty aroma .

- Methodological Approach:

- Conduct chiral GC-MS on samples from diverse regions.

- Correlate enantiomer ratios with geochemical data (e.g., soil pH, nutrient profiles).

- Use multivariate statistics (PCA/PLS) to identify key environmental drivers .

What synthetic strategies optimize enantiomeric excess in (R-2Z)-5-Methyl-2-hepten-4-one preparation?

Answer:

Asymmetric catalysis and kinetic resolution are pivotal:

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) to induce Z-selective olefin formation .

- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.

Data-Driven Optimization:

| Parameter | Optimal Condition | Impact on ee |

|---|---|---|

| Catalyst Loading | 5 mol% BINAP-Ru | 92% ee (R) |

| Temperature | -20°C | Reduced racemization |

| Solvent | Dichloromethane | High yield |

How can contradictory data on odor profiles of filbertone enantiomers be resolved experimentally?

Answer:

Contradictions often stem from impure samples or sensory panel variability. To address:

- Step 1: Validate enantiomeric purity via chiral GC-MS and optical rotation.

- Step 2: Conduct blinded sensory evaluations with trained panels using ISO 13299:2016 protocols.

- Step 3: Statistically analyze dose-response curves (e.g., EC₅₀ for nutty aroma perception) .

Example Finding: (R)-Filbertone has a 10× lower odor threshold than (S)-enantiomer, explaining its dominance in aroma .

What key considerations are needed to optimize 5-Methyl-2-hepten-4-one yield in multi-step syntheses?

Answer:

Focus on reaction intermediates and purification:

- Intermediate Stability: Protect the α,β-unsaturated ketone moiety from Michael additions using silyl ethers.

- Purification: Employ flash chromatography (hexane:EtOAc gradient) to isolate Z/E isomers.

- Yield Optimization Table:

| Step | Reaction | Key Parameter | Yield Improvement |

|---|---|---|---|

| 1 | Aldol Condensation | Low temp (0°C) | 15% ↑ |

| 2 | Oxidation | Catalytic TEMPO | 20% ↑ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.